1,3,8-Trihydroxynaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

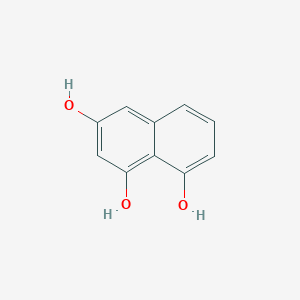

Naphthalene-1,3,8-triol is a naphthalenetriol that is naphthalene substituted by hydroxy groups at positions 1, 3 and 8.

Scientific Research Applications

Role in Fungal Melanin Biosynthesis

1,3,8-Trihydroxynaphthalene is a precursor in the biosynthesis of fungal melanin, specifically dihydroxynaphthalene melanin. The enzyme this compound reductase (3HNR) catalyzes the reduction of this compound to produce 1,8-dihydroxynaphthalene, an essential step in melanin production.

Recent research has focused on synthesizing novel inhibitors targeting this compound reductase to combat fungal pathogens like Magnaporthe grisea, responsible for rice blast disease.

Case Study: Inhibitor Synthesis and Evaluation

A series of β-nitrostyrene compounds were rationally designed based on the structural information of the active site of 3HNR. These compounds exhibited high inhibitory activities against 3HNR with IC50 values as low as 0.29 μM. Notably, compound 3-2 demonstrated significant fungicidal activity against M. grisea, suggesting that derivatives of this compound could serve as promising leads for agricultural fungicides .

| Compound | IC50 (μM) | Fungicidal Activity (EC50 ppm) |

|---|---|---|

| 3-2 | 0.29 | 9.5 |

| 3-4 | Not specified | Moderate |

Theoretical Studies on Conformational Stability

Theoretical studies have been conducted to analyze the conformer stability of this compound using density functional theory (DFT). The findings suggest that different tautomeric forms and their rotamers exhibit varying stability profiles depending on solvent conditions.

Key Findings:

- DFT methods provided the best agreement with experimental data when using a continuum solvation model.

- The semiempirical AM1 method showed promise for studying larger systems .

Environmental and Industrial Applications

While primarily studied for its biological significance, this compound also has potential industrial applications due to its chemical properties.

Potential Applications:

- Used as an intermediate in organic synthesis.

- Potential application in developing new materials with specific optical or electronic properties.

Chemical Reactions Analysis

Catalytic Mechanism

-

Hydride Transfer : NADPH donates a hydride to the substrate’s carbonyl carbon, facilitated by a catalytic triad (Ser164-Tyr178-Lys182) .

-

Proton Relay : A conserved water molecule and Tyr178 mediate proton transfer to the substrate’s hydroxyl group .

Table 1: Key Catalytic Residues in 3HNR

| Residue | Role | Contribution to Mechanism |

|---|---|---|

| Tyr178 | General acid/base | Proton donor/acceptor via water |

| Ser164 | Electrostatic stabilization | Stabilizes transition states |

| Lys182 | Proton relay | Mediates proton transfer via NADPH |

This mechanism is structurally conserved across fungal reductases and is targeted by fungicides like tricyclazole .

Inhibition by Antifungal Agents

3HNR inhibitors disrupt melanin biosynthesis, preventing fungal pathogenicity. Recent studies highlight β-nitrostyrene derivatives as potent inhibitors:

Table 2: Inhibitory Activities of β-Nitrostyrene Compounds

| Compound | IC₅₀ (μM) | EC₅₀ (ppm) | Target Pathogen |

|---|---|---|---|

| 3-2 | 0.29 | N/A | Magnaporthe grisea |

| 3-4 | 3.8 | 9.5 | Magnaporthe grisea |

Molecular docking reveals that these inhibitors occupy the NADPH-binding pocket, competing with the cofactor .

Autoxidation and Byproduct Formation

1,3,8-Trihydroxynaphthalene autoxidizes under aerobic conditions, forming flaviolin and 2-hydroxyjuglone (2-HJ), which are detectable via thin-layer chromatography (TLC) and HPLC .

Table 3: HPLC Retention Times of Melanin Pathway Metabolites

| Compound | Retention Time (min) |

|---|---|

| This compound | 14.8 |

| Flaviolin | 13.4 |

| 2-Hydroxyjuglone | 17.1 |

| Scytalone | 7.8 |

Autoxidation products accumulate when melanin synthesis is blocked by inhibitors like tricyclazole .

Reversible Dehydration via Scytalone Dehydratase

Scytalone dehydratase (EC 4.2.1.94) catalyzes the reversible dehydration of scytalone to regenerate this compound, maintaining substrate flux in melanin pathways :

Scytalone⇌1 3 8 Trihydroxynaphthalene+H2O

Structural studies show this enzyme adopts a β-barrel fold common to hydro-lyases, with conserved active-site residues enabling acid-base catalysis .

Stability and Tautomerism

The compound exhibits pH-dependent tautomerism, with theoretical studies identifying the 1,3,8-triol form as the most stable in aqueous solutions. Density functional theory (DFT) calculations confirm stabilization via intramolecular hydrogen bonding .

Analytical Detection Methods

This compound is identified using:

Properties

CAS No. |

7124-49-4 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

naphthalene-1,3,8-triol |

InChI |

InChI=1S/C10H8O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5,11-13H |

InChI Key |

USWUTUCXLQBQCG-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)O |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)O |

Synonyms |

1,3,8-trihydroxynaphthalene |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.